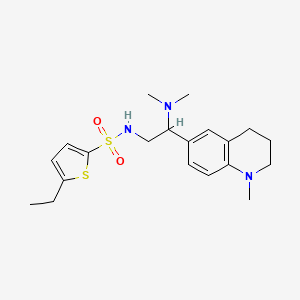

![molecular formula C12H18FNO4 B2521416 3-叔丁氧羰基-5-氟-3-氮杂双环[3.1.1]庚烷-1-羧酸 CAS No. 2344681-61-2](/img/structure/B2521416.png)

3-叔丁氧羰基-5-氟-3-氮杂双环[3.1.1]庚烷-1-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

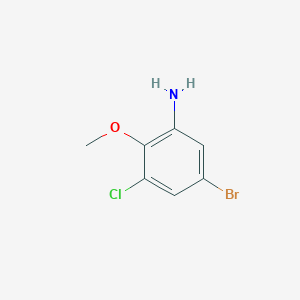

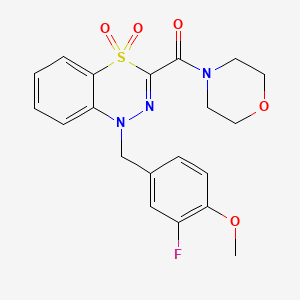

The compound "3-Tert-butoxycarbonyl-5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid" is a structurally complex molecule that falls within the category of azabicycloalkane amino acids. These compounds are recognized for their utility as rigid dipeptide mimetics, which are valuable in the realm of peptide-based drug discovery due to their constrained conformation that can influence biological activity and stability .

Synthesis Analysis

The synthesis of related azabicycloalkane amino acids has been reported with various degrees of complexity and stereocontrol. For instance, an efficient synthesis of diastereomers of a related compound, 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane, was achieved starting from methyl N-Boc-pyroglutamate. This process involved a Michael addition and subsequent steps leading to the fused ring system . Similarly, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was developed, showcasing the ability to control stereochemistry through reaction conditions and optical resolution techniques . These methods highlight the synthetic accessibility of such constrained amino acids, which could be adapted for the synthesis of "3-Tert-butoxycarbonyl-5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid".

Molecular Structure Analysis

The molecular structure of azabicycloalkane amino acids is characterized by a bicyclic framework that rigidifies the amino acid backbone. X-ray diffraction analysis has been used to determine the structure of similar compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . The presence of diastereomers in the crystal structure is also noted, which is a common feature in the synthesis of chiral molecules . These findings are crucial for understanding the three-dimensional arrangement of atoms in "3-Tert-butoxycarbonyl-5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid" and its potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of azabicycloalkane amino acids is influenced by their functional groups and the strain within the bicyclic system. The presence of tert-butoxycarbonyl (Boc) groups is a common protective strategy for amino functionalities, which can be removed under acidic conditions to reveal the free amine for further reactions . The lactone and piperidine rings in related compounds suggest that intramolecular cyclization reactions are feasible and can be used to construct complex bicyclic frameworks . These reactions are essential for the synthesis and subsequent modification of "3-Tert-butoxycarbonyl-5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid".

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicycloalkane amino acids are dictated by their rigid structures and the substituents attached to the bicyclic core. For example, the density and crystallographic parameters of similar compounds have been determined, providing insights into their solid-state properties . The stereochemistry of these molecules is also a critical factor that affects their solubility, reactivity, and interaction with chiral environments, which is relevant for their potential use in drug development . Understanding these properties is essential for the development of "3-Tert-butoxycarbonyl-5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid" as a pharmaceutical agent.

科学研究应用

药物化学与药物开发

背景:: 3-叔丁氧羰基-5-氟-3-氮杂双环[3.1.1]庚烷-1-羧酸(简称TBFA)是一种具有独特性质的双环化合物。 它是通过螺环氧乙烷腈类化合物的还原反应合成的,并且其可扩展性和反应机制已得到研究 .

应用::- 抗组胺药物设计:

- TBFA的核心结构已被纳入抗组胺药物Rupatidine。通过用TBFA取代吡啶环,其理化性质得到了显著改善。 这突出了TBFA作为药物设计中芳香环生物等排体的潜力 .

生物偶联和成像

背景::总之,3-叔丁氧羰基-5-氟-3-氮杂双环[3.1.1]庚烷-1-羧酸在从药物开发到材料科学的多个领域都具有广阔前景。其独特的结构和性质值得进一步探索和创新。 🚀

安全和危害

作用机制

Target of Action

The primary targets of 3-Tert-butoxycarbonyl-5-fluoro-3-azabicyclo[31It’s known that this compound is a derivative of 3-azabicyclo[311]heptanes . These compounds have been incorporated into the structure of the antihistamine drug Rupatidine , suggesting that they may interact with histamine receptors, which play a crucial role in immune response and inflammation.

Mode of Action

The exact mode of action of 3-Tert-butoxycarbonyl-5-fluoro-3-azabicyclo[31It’s known that 3-azabicyclo[311]heptanes can be considered as saturated analogues of pyridine . This suggests that they might interact with their targets in a similar way as pyridine does, possibly by acting as a base and forming a complex with a proton.

属性

IUPAC Name |

5-fluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.1]heptane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FNO4/c1-10(2,3)18-9(17)14-6-11(8(15)16)4-12(13,5-11)7-14/h4-7H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCCUDEQQGQQSBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(CC(C2)(C1)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

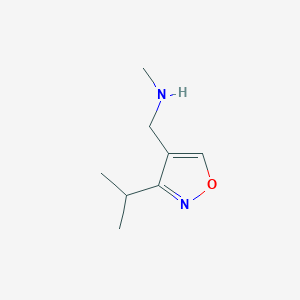

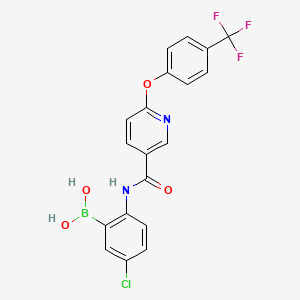

![N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2521338.png)

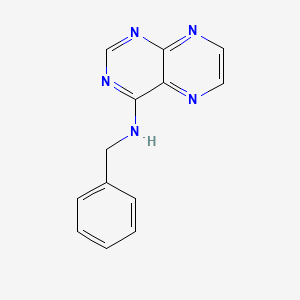

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2521339.png)

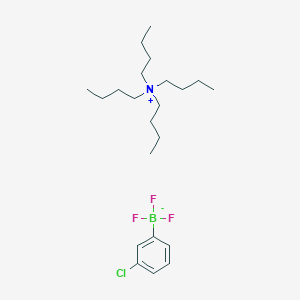

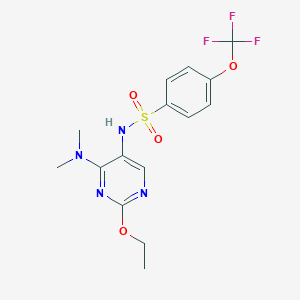

![1-[2-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)ethyl]piperidine-2,6-dione](/img/structure/B2521352.png)